
1,1-Bis(2-bromoethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-bromoethyl)cyclobutane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclobutane, where two bromine atoms are attached to the carbon atoms at the 1,1-positions of the cyclobutane ring.
Preparation Methods
The synthesis of 1,1-Bis(2-bromoethyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
1,1-Bis(2-bromoethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and strong bases like potassium tert-butoxide for elimination . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(2-bromoethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 1,1-Bis(2-bromoethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and compounds. In reduction reactions, the bromine atoms are removed, resulting in the formation of less substituted cyclobutane derivatives .
The molecular targets and pathways involved vary based on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
1,1-Bis(2-bromoethyl)cyclobutane can be compared with other similar compounds, such as:
1,1-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromocyclobutane: A cyclobutane derivative with bromine atoms at the 1,2-positions.
1,1-Dichloroethylcyclobutane: A similar compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
1232431-78-5 |
|---|---|
Molecular Formula |
C8H14Br2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1,1-bis(2-bromoethyl)cyclobutane |
InChI |
InChI=1S/C8H14Br2/c9-6-4-8(5-7-10)2-1-3-8/h1-7H2 |
InChI Key |
MVHWISASIDUDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


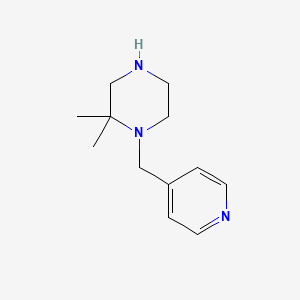
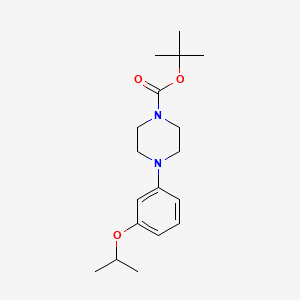
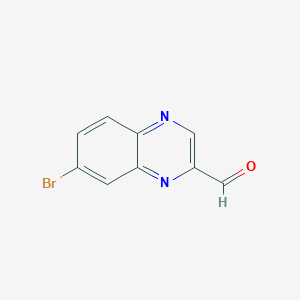
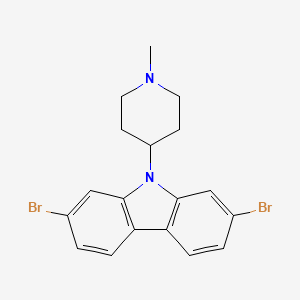

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
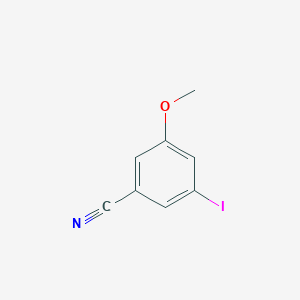
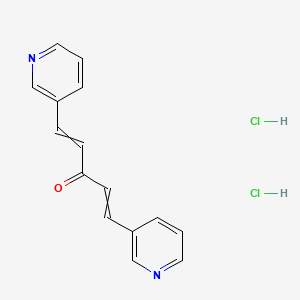
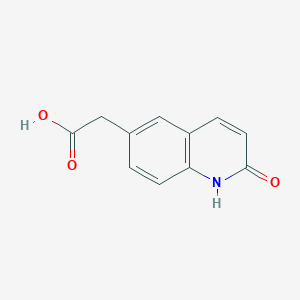
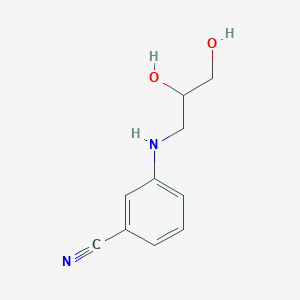
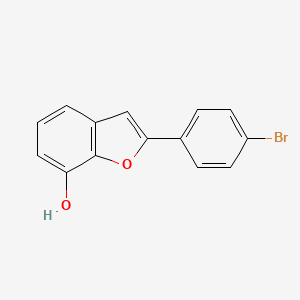
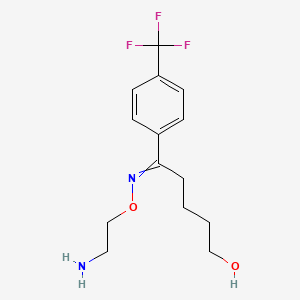
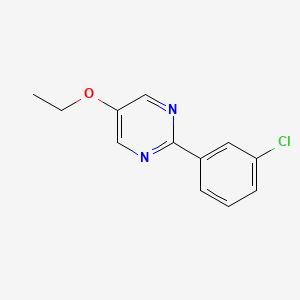
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
